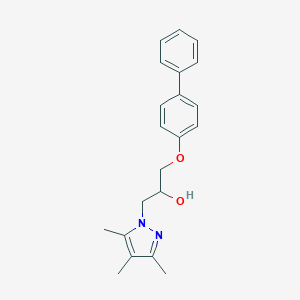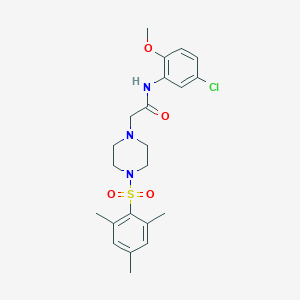
4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is commonly referred to as "CMPB" and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions.
Mécanisme D'action
The mechanism of action of CMPB involves its ability to bind to specific proteins and modulate their activity. In the case of TRPM8, CMPB has been shown to bind to the protein and inhibit its activity, leading to a decrease in pain sensation and an increase in body temperature.
Biochemical and Physiological Effects
CMPB has been shown to have several biochemical and physiological effects in various biological systems. For example, CMPB has been shown to inhibit the growth of certain cancer cells and reduce inflammation in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
CMPB has several advantages as a research tool, including its high potency and specificity for certain proteins. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Orientations Futures
There are several potential future directions for research involving CMPB. These include further studies to understand its mechanism of action, the development of more potent and specific analogs, and the exploration of its potential therapeutic applications in various diseases.
In conclusion, CMPB is a chemical compound that has gained attention in the scientific community for its potential applications in research. Its mechanism of action, biochemical and physiological effects, and potential future directions make it an important tool for studying various biological processes. Further research is needed to fully understand its potential applications in various diseases.
Méthodes De Synthèse
The synthesis of CMPB involves several steps, including the reaction of 4-chloro-3-methoxybenzenesulfonyl chloride with pyridine-2-methanol to form the intermediate product. This intermediate product is then reacted with ammonia to form the final product, CMPB.
Applications De Recherche Scientifique
CMPB has been used in scientific research as a tool to study the role of certain proteins in various biological processes. For example, CMPB has been used to study the role of the protein TRPM8 in pain sensation and thermoregulation.
Propriétés
IUPAC Name |
4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O3S/c1-19-13-8-11(5-6-12(13)14)20(17,18)16-9-10-4-2-3-7-15-10/h2-8,16H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKQYUGKUGXALFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.77 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>46.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49640784 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-chloro-3-methoxy-N-(pyridin-2-ylmethyl)benzenesulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B500331.png)
![N-(3,4-dichlorophenyl)-2-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B500332.png)
![N-(3,4-dichlorophenyl)-2-{4-[(3,4-dimethylphenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B500333.png)
![2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(3,5-dichlorophenyl)acetamide](/img/structure/B500335.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(4-fluorophenyl)sulfonylpiperazin-1-yl]acetamide](/img/structure/B500339.png)

![N-(5-chloro-2-methoxyphenyl)-2-[4-(piperidylsulfonyl)piperazinyl]acetamide](/img/structure/B500341.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(4-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500342.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(2-fluorophenyl)piperazin-1-yl]acetamide](/img/structure/B500343.png)
![N-(5-chloro-2-methylphenyl)-2-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B500345.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2-naphthylsulfonyl)piperazinyl]acetamide](/img/structure/B500347.png)
![N-(5-chloro-2-methoxyphenyl)-2-[4-(2,3-dimethylphenyl)piperazin-1-yl]acetamide](/img/structure/B500348.png)